molecular formula C7H3BrN2O3 B13929333 4-Bromo-6-nitrobenzo[d]oxazole

4-Bromo-6-nitrobenzo[d]oxazole

Katalognummer: B13929333
Molekulargewicht: 243.01 g/mol
InChI-Schlüssel: VIJCSXIMCGLNNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-nitrobenzo[d]oxazole is a heterocyclic compound that contains both bromine and nitro functional groups attached to a benzoxazole ring. Benzoxazoles are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-nitrobenzo[d]oxazole typically involves the bromination and nitration of benzoxazole derivatives. One common method involves the bromination of 6-nitrobenzoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-nitrobenzo[d]oxazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-6-nitrobenzo[d]oxazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-6-nitrobenzo[d]oxazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the nitro group provides a site for reduction to form amino derivatives. These features make it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C7H3BrN2O3

Molekulargewicht

243.01 g/mol

IUPAC-Name

4-bromo-6-nitro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrN2O3/c8-5-1-4(10(11)12)2-6-7(5)9-3-13-6/h1-3H

InChI-Schlüssel

VIJCSXIMCGLNNC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1OC=N2)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.